REACTION_SMILES
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[C:14]([CH:15]=[O:16])(=[O:17])[OH:18].[CH3:19][CH2:20][O:21][C:22](=[O:23])[CH3:24].[ClH:13].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([NH:9][NH2:10])[cH:7][cH:8]1)([F:11])[F:12].[OH2:25]>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([NH:9][N:10]=[CH:15][C:14](=[O:17])[OH:18])[cH:7][cH:8]1)([F:11])[F:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NNc1ccc(C(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)C=NNc1ccc(C(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |